molecular formula C19H24N2O4S B296900 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide

2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide

Cat. No. B296900
M. Wt: 376.5 g/mol
InChI Key: IJTSPWVEZLOYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. EPPA has been shown to exhibit promising results in various scientific studies, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells and plays a role in tumor growth and survival. 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide is that it has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has the potential to be used as an anti-inflammatory and antidiabetic agent. However, one limitation of 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide. One potential area of research is to investigate its potential as a therapeutic agent for various types of cancer. Another area of research is to explore its anti-inflammatory and antidiabetic properties in more detail. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and N-propylacetamide in the presence of a base such as triethylamine. The reaction yields 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide as a white solid with a high yield and purity.

Scientific Research Applications

2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic properties. 2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-propylacetamide

InChI

InChI=1S/C19H24N2O4S/c1-3-14-20-19(22)15-21(16-10-12-17(13-11-16)25-4-2)26(23,24)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

IJTSPWVEZLOYKS-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.